molecular formula C7H5N3NaO2 B14760569 7-Nitroindazole (sodium)

7-Nitroindazole (sodium)

Cat. No.: B14760569
M. Wt: 186.12 g/mol
InChI Key: HWZIWXQUKMBPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitroindazole typically involves the nitration of indazole. One common method is the electrophilic nitration using a mixture of sodium nitrate and sulfuric acid

Industrial Production Methods

While specific industrial production methods for 7-Nitroindazole (sodium) are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure the selective introduction of the nitro group at the desired position.

Chemical Reactions Analysis

Types of Reactions

7-Nitroindazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur, particularly at positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products

    Reduction: 7-Aminoindazole.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

7-Nitroindazole (sodium) has several scientific research applications:

Properties

Molecular Formula

C7H5N3NaO2

Molecular Weight

186.12 g/mol

InChI

InChI=1S/C7H5N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H,(H,8,9);

InChI Key

HWZIWXQUKMBPHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.